molecular formula C5H10ClF2N B1480545 1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride CAS No. 2098064-73-2

1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride

Cat. No.: B1480545
CAS No.: 2098064-73-2
M. Wt: 157.59 g/mol
InChI Key: RXVPKNMOZTZBMV-UHFFFAOYSA-N
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Description

1-(2,2-difluorocyclopropyl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,2-Difluorocyclopropyl)-N-methylmethanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 2098064-73-2
  • Molecular Formula : C5_5H10_{10}ClF2_2N
  • Molecular Weight : 157.59 g/mol
  • SMILES Notation : CNCC1C(F)(F)C1.[H]Cl

The compound acts as a modulator of the Trk (tropomyosin receptor kinase) signaling pathways, particularly TrkA, which is involved in pain modulation and neuroprotection. Inhibition of TrkA has been linked to therapeutic effects in various pain conditions and neurodegenerative diseases. Research indicates that compounds targeting TrkA can alleviate cancer-related pain and other inflammatory conditions by interfering with neurotrophin signaling pathways .

Pain Modulation

In preclinical studies, this compound has shown promise in reducing pain associated with nerve injuries and inflammatory responses. The modulation of the TrkA pathway suggests potential applications in treating neuropathic pain and other chronic pain syndromes .

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by inhibiting the signaling pathways activated by nerve growth factor (NGF). This inhibition can reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several case studies have documented the effects of similar compounds on biological systems. For instance:

  • Study on Chronic Pain Models : A study demonstrated that compounds inhibiting TrkA significantly reduced pain behaviors in rodent models of neuropathic pain. The results indicated a correlation between TrkA inhibition and decreased sensitivity to painful stimuli .
  • Neuroprotection Studies : Research highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve functional outcomes in models of Alzheimer's disease .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated in various preclinical models:

Study TypeFindingsReference
Pain ModelsSignificant reduction in pain behaviors
Inflammatory ModelsDecreased markers of inflammation
Neurodegeneration ModelsImproved neuronal survival and function

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-8-3-4-2-5(4,6)7;/h4,8H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVPKNMOZTZBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098064-73-2
Record name [(2,2-difluorocyclopropyl)methyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.